Lipophilicity (XLogP3) and Molecular Weight Comparison vs. 1-Methyl and 1,2-Dimethyl Analogs
The target compound's ethyl substituent confers a distinct lipophilicity and molecular weight profile relative to its closest in-class analogs. Its computed XLogP3 value of 2.3 represents a notable increase over the 1-methyl analog (XLogP3 = 1.9) [1][2]. This difference can influence compound partitioning in biphasic reaction systems and chromatographic retention times.
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 2.3; MW = 189.25 g/mol |
| Comparator Or Baseline | 1-Methyl analog (CAS 493-50-5): XLogP3 = 1.9; MW = 175.23 g/mol; 1,2-Dimethyl analog (CAS 76529-12-9): XLogP3 = 2.3; MW = 189.25 g/mol |
| Quantified Difference | XLogP3: +0.4 units vs. 1-methyl analog; MW: +14.02 g/mol vs. 1-methyl analog, equivalent to 1,2-dimethyl analog |
| Conditions | Computed properties from PubChem (standardized XLogP3-AA algorithm) [1][2][3] |
Why This Matters
Procurement decisions must account for this quantifiable difference in lipophilicity, as it directly impacts compound handling, solubility, and performance in assays where partitioning is a critical parameter.
- [1] PubChem. 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CID 910637). 2026. View Source
- [2] PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CID 2793014). 2026. View Source
- [3] PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CID 3161866). 2026. View Source
